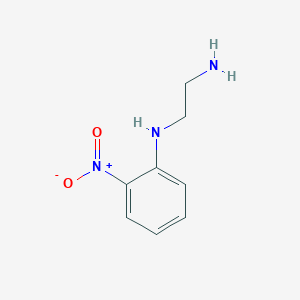

N-(2-aminoethyl)-2-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(2-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLYTBWYAUNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of N-(2-aminoethyl)-2-nitroaniline

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (CAS No: 51138-16-0). This bifunctional nitroaromatic compound is a valuable and versatile intermediate in modern organic synthesis, particularly in the development of heterocyclic compounds for pharmaceutical applications.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in analytical techniques.

Introduction and Significance

This compound is a key synthetic building block whose molecular architecture is distinguished by three key features: a secondary aniline nitrogen, a terminal primary alkyl amine, and an ortho-positioned nitro group on the aromatic ring.[1] This unique combination of functional groups imparts a distinct electronic character. The potent electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), a principle that forms the cornerstone of its primary synthetic route.[1]

The principal application of this compound lies in its role as a precursor to complex heterocyclic systems.[1] Selective reduction of the nitro group yields an o-phenylenediamine derivative, a critical intermediate for constructing benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] Furthermore, the presence of multiple nitrogen atoms makes it a competent ligand for forming coordination complexes with various metal ions, opening avenues for its use in catalysis and chemical sensing.[1]

Synthesis and Purification

The most efficient and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation provided by the nitro group to displace a halide from the aromatic ring.

Reaction Principle and Mechanistic Insight

The synthesis involves the reaction of an ortho-halo-nitrobenzene, typically 2-fluoronitrobenzene or 2-chloronitrobenzene, with an excess of ethylenediamine. Fluorine is the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom at the point of attack, thereby accelerating the reaction rate compared to chlorine.

The mechanism proceeds in two steps:

-

Nucleophilic Attack: The primary amine of ethylenediamine acts as the nucleophile, attacking the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion (F⁻ or Cl⁻), yielding the final product.

Using a molar excess of ethylenediamine is a critical process parameter. It not only drives the reaction to completion but also serves as a base to neutralize the hydrohalic acid (HF or HCl) byproduct, preventing the protonation and deactivation of the amine nucleophile. This strategy favors the desired monosubstituted product over potential disubstituted byproducts.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Equipment:

-

2-Fluoronitrobenzene (1 equivalent)

-

Ethylenediamine (3-5 equivalents)

-

Anhydrous Ethanol (Solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoronitrobenzene (1 eq.) in anhydrous ethanol.

-

Addition of Nucleophile: To the stirred solution, add ethylenediamine (3-5 eq.) dropwise at room temperature. The addition may be exothermic.

-

Reflux: Once the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the 2-fluoronitrobenzene starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Resuspend the resulting residue in deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product, typically as an orange or reddish-brown solid/oil.

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, leveraging differences in solubility between the desired compound and impurities at different temperatures.[2]

Materials:

-

Crude this compound

-

Ethanol or Isopropanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: Place the crude product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.[2]

-

Decolorization (Optional): If the solution is intensely colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.

-

Complete Precipitation: To maximize yield, the flask can be placed in an ice bath for 20-30 minutes to ensure complete precipitation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of analysis.

Physical Properties

The purified this compound is typically an orange solid, reflecting its nitroaniline chromophore.[3]

| Property | Data |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Orange crystalline solid |

| CAS Number | 51138-16-0 |

Spectroscopic and Analytical Workflow

The following workflow ensures unambiguous structural confirmation.

Caption: Logical workflow for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[1][4] The spectrum provides a unique vibrational fingerprint.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3350 - 3450 |

| N-H (Primary Amine) | Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| N-H (Primary Amine) | Scissoring | 1590 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-O (Nitro Group) | Asymmetric Stretch | 1500 - 1570 |

| N-O (Nitro Group) | Symmetric Stretch | 1300 - 1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy (Predicted Data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet (d) | 1H | Ar-H ortho to NO₂ |

| ~ 7.3 - 7.5 | Multiplet (m) | 1H | Ar-H |

| ~ 6.7 - 6.9 | Multiplet (m) | 2H | Ar-H |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | Ar-NH |

| ~ 3.4 | Quartet (q) or Multiplet (m) | 2H | -NH-CH₂ -CH₂-NH₂ |

| ~ 2.9 | Triplet (t) | 2H | -NH-CH₂-CH₂ -NH₂ |

| ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | -NH₂ |

¹³C NMR Spectroscopy (Predicted Data)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C -NH (Aromatic) |

| ~ 136 | C -NO₂ (Aromatic) |

| ~ 115 - 130 | Aromatic C -H |

| ~ 45 | -NH-C H₂- |

| ~ 40 | -C H₂-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[4]

| Analysis Type | Expected Result |

| Molecular Ion Peak (M⁺) | m/z ≈ 181.09 |

| (M+H)⁺ Peak (ESI) | m/z ≈ 182.10 |

| Key Fragments | Fragments corresponding to the loss of the ethylamine side chain, the nitro group, or other characteristic cleavages. |

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The SNAr reaction of 2-fluoronitrobenzene with ethylenediamine provides an efficient route to the target compound, which can be effectively purified by recrystallization. The structural integrity and purity of the final product are unequivocally confirmed through a combination of FTIR, NMR, and mass spectrometry techniques. Adherence to these protocols provides a self-validating workflow, ensuring the production of high-quality material suitable for advanced applications in pharmaceutical and materials science research.

References

-

2-Nitroaniline - Wikipedia . Wikipedia. [Link]

-

2-NITROANILINE CAS N°: 88-74-4 . OECD SIDS. [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 . PubChem. [Link]

- US4069262A - Preparation of 2-fluoronitrobenzene.

Sources

N-(2-aminoethyl)-2-nitroaniline physical and chemical properties

An In-Depth Technical Guide to N-(2-aminoethyl)-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 51138-16-0, is a bifunctional nitroaromatic compound of significant interest in contemporary organic synthesis and materials science.[1] Its molecular architecture is distinguished by three key functional groups: a primary aliphatic amine, a secondary aromatic amine (aniline), and an ortho-positioned nitro group on the benzene ring. This unique combination of features makes it a valuable and versatile intermediate for constructing more complex molecules.[1]

The electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group imparts a distinct reactivity profile to the aromatic ring. This electronic arrangement deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, reactivity, analytical characterization, and safety considerations for this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while identifiers are well-established, specific experimental physical property data for this compound is not widely available in published literature. Therefore, data for the parent compound, 2-nitroaniline, is provided for comparative context where appropriate.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | N1-(2-nitrophenyl)ethane-1,2-diamine | N/A |

| CAS Number | 51138-16-0 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | N/A |

| Molecular Weight | 181.19 g/mol | N/A |

| Appearance | Not specified; likely a yellow or orange solid, similar to other nitroanilines. | Inferred from[2] |

| Melting Point | Data not available. (For comparison, 2-nitroaniline: 71.5 °C) | [2] |

| Boiling Point | Data not available. (For comparison, 2-nitroaniline: 284 °C) | [2] |

| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol, acetone, and chloroform. Limited solubility in water is anticipated. | Inferred from[3][4] |

Synthesis and Mechanistic Insights

The most logical and established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a readily available starting material, such as 2-nitrochlorobenzene, and reacts it with ethylenediamine.

Causality of the Synthetic Strategy

The choice of an SNAr reaction is dictated by the electronic nature of 2-nitrochlorobenzene. The nitro group (NO₂) is a powerful electron-withdrawing group, which exerts a strong -M (negative mesomeric) and -I (negative inductive) effect. This effect polarizes the C-Cl bond and, more importantly, stabilizes the negative charge of the Meisenheimer complex—the key intermediate formed upon nucleophilic attack—particularly when the nitro group is positioned ortho or para to the leaving group (in this case, chlorine). The amino group of ethylenediamine acts as the nucleophile, attacking the carbon atom bearing the chlorine, leading to the substitution product. Using an excess of ethylenediamine is a common and practical strategy; it serves not only as the nucleophilic reactant but also as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for analogous SNAr reactions on 2-nitrochlorobenzene.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrochlorobenzene (1.0 eq) in absolute ethanol.

-

Addition of Nucleophile: To the stirred solution, add ethylenediamine (3.0 eq). The use of excess amine is crucial to act as both the nucleophile and the acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system such as 9:1 dichloromethane/methanol, until the starting 2-nitrochlorobenzene spot is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Differential Nucleophilicity: The terminal primary aliphatic amine (-CH₂-NH₂) is significantly more basic and nucleophilic than the secondary aromatic amine (-NH-Ar). This difference allows for selective reactions, such as acylation or alkylation, to occur preferentially at the primary amine under controlled conditions.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, typically via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[1] This transformation is of paramount importance as it converts the molecule into N1-(2-aminophenyl)ethane-1,2-diamine, an ortho-phenylenediamine derivative.

-

Heterocyclic Synthesis: The resulting triamine is a powerful building block for synthesizing complex heterocyclic systems. For instance, condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a core scaffold found in numerous pharmacologically active compounds.[1]

-

Materials Science: Derivatives of this compound have been investigated for their potential as advanced materials, including those capable of the slow and sustained release of nitric oxide (NO), which has significant therapeutic effects on the cardiovascular system.[1]

-

Coordination Chemistry: The presence of multiple nitrogen atoms makes the molecule an effective ligand for coordinating with various metal ions, opening potential applications in catalysis and chemical sensing.[1]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic methods is essential.

Table 2: Expected Analytical Characteristics

| Technique | Expected Results |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet patterns between ~6.7-8.2 ppm. The proton ortho to the nitro group is expected to be the most downfield. Aliphatic Protons (4H): Two triplets corresponding to the adjacent -CH₂- groups of the ethyl chain, likely in the 2.8-3.5 ppm range. Amine Protons (3H): Broad singlets for the -NH and -NH₂ protons, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals expected in the aromatic region (~115-150 ppm). The carbon attached to the nitro group will be significantly downfield. Aliphatic Carbons (2C): Two signals in the aliphatic region, typically between 40-50 ppm. |

| IR Spectroscopy | N-H Stretch: Asymmetric and symmetric stretching of NH₂ and N-H of the secondary amine in the 3300-3500 cm⁻¹ region. C-H Stretch: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹. N-O Stretch: Strong, characteristic asymmetric and symmetric stretching of the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 181.19, corresponding to the molecular weight of the compound. |

Safety and Handling

-

Hazard Classification: Nitroaniline compounds are generally classified as toxic. They are harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause irritation to the skin, eyes, and respiratory tract.[6]

-

Health Effects: Chronic exposure or absorption can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, causing cyanosis (a bluish discoloration of the skin).[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling and Storage: Avoid creating dust. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

2-Nitroaniline. Wikipedia. [Link]

-

2-NITROANILINE CAS N°: 88-74-4. OECD SIDS. [Link]

-

2-Nitroaniline. Solubility of Things. [Link]

-

2-nitroaniline - 88-74-4, C6H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [https://www.carlroth.com/medias/SDB-9878-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGUxMzQzYjI4YjY3ZDU3N2I0Y2M4YjYyMDc2YjQ4ZDY3Y2Q4MWU4M2YxYjcwMGFhM2I0YjY0ZGFkZTY4ZTI0Y2M]([Link] cGRmfGUxMzQzYjI4YjY3ZDU3N2I0Y2M4YjYyMDc2YjQ4ZDY3Y2Q4MWU4M2YxYjcwMGFhM2I0YjY0ZGFkZTY4ZTI0Y2M)

-

2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem. [Link]

-

Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Cole-Parmer. [Link]

Sources

- 1. This compound|CAS 51138-16-0 [benchchem.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2-Nitroaniline CAS#: 88-74-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Aminoethyl)-2-nitroaniline (CAS 51138-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-2-nitroaniline, identified by CAS number 51138-16-0, is a bifunctional nitroaromatic compound with significant potential in various fields of chemical and pharmaceutical research.[1] Its structure, featuring a secondary aniline, a primary alkyl amine, and a nitro group, makes it a versatile intermediate for the synthesis of a wide range of molecules.[1] The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a unique electronic environment, influencing its reactivity and potential applications.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethylenediamine side chain. The electron-withdrawing nitro group and the electron-donating amino groups will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| Ar-H (H6) | ~8.1 | Doublet of doublets | J ≈ 8.5, 1.5 | 1H |

| Ar-H (H4) | ~7.4 | Triplet of doublets | J ≈ 7.5, 1.5 | 1H |

| Ar-H (H3) | ~6.8 | Doublet of doublets | J ≈ 8.5, 1.0 | 1H |

| Ar-H (H5) | ~6.6 | Triplet of doublets | J ≈ 7.5, 1.0 | 1H |

| -NH- (secondary amine) | Variable (broad) | Singlet | - | 1H |

| -CH₂- (adjacent to secondary amine) | ~3.4 | Triplet | J ≈ 6.0 | 2H |

| -CH₂- (adjacent to primary amine) | ~2.9 | Triplet | J ≈ 6.0 | 2H |

| -NH₂ (primary amine) | Variable (broad) | Singlet | - | 2H |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The ortho- and para-directing effects of the amino group and the meta-directing effect of the nitro group lead to a complex splitting pattern. The proton ortho to the nitro group (H6) is expected to be the most deshielded, appearing at the lowest field. The protons ortho and para to the secondary amino group (H3 and H5) will be the most shielded, appearing at the highest field.

-

Ethylenediamine Protons: The methylene group adjacent to the secondary aniline nitrogen (-CH₂-NH-Ar) will be more deshielded than the methylene group adjacent to the primary amino group (-CH₂-NH₂) due to the direct attachment to the aromatic ring.

-

Amine Protons: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[2]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C-NO₂) | ~148 |

| C-1 (C-NH) | ~145 |

| C-4 | ~136 |

| C-6 | ~127 |

| C-5 | ~117 |

| C-3 | ~115 |

| -CH₂- (adjacent to secondary amine) | ~45 |

| -CH₂- (adjacent to primary amine) | ~41 |

Causality Behind Predicted Shifts:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the secondary amino group (C-1) are expected to be the most deshielded due to the strong electronic effects of these substituents.

-

Aliphatic Carbons: The chemical shifts of the ethylenediamine carbons are in the typical range for alkylamines. The carbon closer to the aromatic ring is expected to be slightly more deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3300 (two bands) | Medium-Strong |

| N-H Stretch (secondary amine) | 3350-3310 (one band) | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| N-H Bend (primary amine) | 1650-1580 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1360-1320 | Strong |

| Aromatic C-N Stretch | 1335-1250 | Strong |

| Aliphatic C-N Stretch | 1250-1020 | Medium |

Causality Behind Predicted Absorptions:

-

N-H Stretches: Primary amines typically show two N-H stretching bands (asymmetric and symmetric), while secondary amines show one. These are characteristic and useful for identification.[3]

-

NO₂ Stretches: The strong symmetric and asymmetric stretches of the nitro group are highly characteristic and are a key diagnostic feature for this class of compounds.

-

C-N Stretches: The C-N stretching vibrations for aromatic and aliphatic amines appear in distinct regions, aiding in the structural assignment.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 182.09 (Calculated for C₈H₁₁N₃O₂)

-

Major Fragmentation Pathways:

-

Loss of the ethylamino group: [M - CH₂NH₂]⁺ (m/z 152)

-

Loss of the nitro group: [M - NO₂]⁺ (m/z 136)

-

Cleavage of the ethylenediamine chain: Fragments at m/z 44 ([CH₂NH₂]⁺) and m/z 138 ([M - C₂H₄N]⁺).

-

Fragmentation of the aromatic ring, which is common for nitroaromatic compounds.[5]

-

Causality Behind Predicted Fragmentation:

-

The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group as NO₂ or rearrangement followed by loss of NO.[6]

-

The ethylenediamine side chain is susceptible to alpha-cleavage, leading to the formation of stable iminium ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for FTIR Data Acquisition (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any absorbed water.[7]

-

In a clean agate mortar and pestle, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr.[8]

-

Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[8]

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.[9]

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

-

The standard electron energy for EI is 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Integration of Spectroscopic Data for Structural Confirmation.

References

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

Parshintsev, J., Hartonen, K., & Riekkola, M. L. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

-

Workman, J., Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Shimadzu. KBr Pellet Method. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Organomation. Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

El-Gendy, A. A. (2014). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

Sources

- 1. This compound|CAS 51138-16-0 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

N-(2-aminoethyl)-2-nitroaniline reaction mechanism and kinetics

An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of N-(2-aminoethyl)-2-nitroaniline

Introduction

This compound is a bifunctional nitroaromatic compound of considerable interest in synthetic organic chemistry and drug development.[1] Its molecular architecture, featuring a primary aliphatic amine, a secondary aromatic amine, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of various heterocyclic systems.[1] The interplay between these functional groups governs its reactivity, making it a valuable building block for complex molecular scaffolds, particularly in the synthesis of benzimidazoles, which are prevalent in many pharmacologically active compounds.[1][2]

This guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, with a focus on its transformation into benzimidazole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the kinetics of the key reaction steps.

Molecular Structure and Reactivity

The reactivity of this compound is dictated by the presence of its three key functional groups:

-

Primary Aliphatic Amine: The terminal amino group on the ethyl chain is the most nucleophilic and basic site in the molecule.[1]

-

Secondary Aromatic Amine: The aniline nitrogen is significantly less basic and nucleophilic due to the delocalization of its lone pair into the aromatic ring and the strong electron-withdrawing effect of the ortho-nitro group.[3]

-

Nitro Group: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] More importantly, it can be readily reduced to a primary amine, a critical transformation for subsequent cyclization reactions.

A key structural feature is the potential for intramolecular hydrogen bonding between the secondary amine's proton and an oxygen atom of the ortho-nitro group.[1][4] This interaction can stabilize a planar conformation and further reduce the basicity and nucleophilicity of the aniline nitrogen.[1]

Core Reaction Pathway: Synthesis of Benzimidazole Derivatives

A primary application of this compound is its use as a precursor for 1-substituted benzimidazoles.[2] This transformation is typically a two-step process: reduction of the nitro group followed by intramolecular cyclization with a suitable electrophile.

Part 1: Reductive Cyclization Mechanism

The first and most critical step is the reduction of the nitro group to an amine, which generates a highly reactive ortho-phenylenediamine derivative. This intermediate can then react with an aldehyde or carboxylic acid derivative to form the benzimidazole ring.

A common and efficient method for this transformation is catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst.[1][2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the desired amine.

The subsequent cyclization with an aldehyde involves the formation of a Schiff base, followed by an intramolecular nucleophilic attack and dehydration to form the aromatic benzimidazole ring.

Caption: Proposed reaction pathway for benzimidazole synthesis.

Part 2: Reaction Kinetics

While specific kinetic data for the reactions of this compound are not extensively documented, the kinetics can be inferred from analogous systems.

Nitro Group Reduction: The rate of catalytic hydrogenation is a complex function of several variables:

-

Catalyst Activity and Loading: The reaction rate is directly proportional to the amount of active catalyst sites.

-

Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate by increasing the concentration of adsorbed hydrogen on the catalyst surface.[2]

-

Temperature: Increasing the temperature typically accelerates the reaction; however, excessively high temperatures can lead to catalyst deactivation or side reactions.

-

Substrate Concentration: The reaction may follow different kinetic orders with respect to the substrate depending on the reaction conditions.

Benzimidazole Formation: The cyclization step is often acid-catalyzed. The rate of this reaction depends on:

-

Nature of the Aldehyde: Electron-withdrawing groups on the aldehyde can increase its electrophilicity and accelerate the initial Schiff base formation. Steric hindrance on the aldehyde can slow the reaction.

-

pH of the Medium: The reaction is typically fastest under weakly acidic conditions, which facilitate both the dehydration steps and the activation of the carbonyl group without fully protonating the amine nucleophiles.

-

Temperature: As with most reactions, an increase in temperature will increase the rate of cyclization.

The following table summarizes key parameters influencing the yield and purity of related N-substituted nitroaniline reactions, which can be used as a starting point for optimization.

| Parameter | Variation | Expected Impact on Yield and Purity | Rationale |

| Temperature | 50°C → 80°C | Increased reaction rate, potential for increased byproduct formation. | Higher temperatures increase kinetic energy but can also promote side reactions like decomposition.[5] |

| Reaction Time | 4h → 24h | Increased conversion of starting material. | Many N-alkylation and cyclization reactions require extended time for completion.[5] |

| Base | None → K₂CO₃ | Increased reaction rate and yield. | A base increases the nucleophilicity of the amine.[5] |

| Solvent | Protic → Polar Aprotic (e.g., DMF) | Increased reaction rate for SN2-type reactions. | Polar aprotic solvents can accelerate SN2 reactions. |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(2-aminoethyl)-2-aryl-benzimidazole

This protocol outlines the reductive cyclocondensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Zinc dust (Zn)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Ethanol

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) to 10 mL of water.[6]

-

Addition of Reducing Agents: To the stirred suspension, add Zn dust (3.0 mmol) and NaHSO₃ (3.0 mmol).[6]

-

Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the zinc dust.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

-

TLC plates (silica gel)

-

Developing chamber

-

Eluent (e.g., 7:3 Hexane:Ethyl Acetate)

-

UV lamp (254 nm)

Procedure:

-

Spot a small amount of the reaction mixture onto the TLC plate baseline.

-

Place the plate in the developing chamber containing the eluent.

-

Allow the solvent front to travel up the plate.

-

Remove the plate, mark the solvent front, and let it dry.

-

Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Caption: Experimental workflow for benzimidazole synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure purity of starting materials.[5] |

| Poor nucleophilicity of aniline. | Use a stronger base or a polar aprotic solvent to enhance reactivity. | |

| Byproduct Formation | Over-alkylation or side reactions. | Use a stoichiometric amount of the alkylating agent (if applicable) and add it slowly. Avoid excessively high temperatures. |

| Complex Mixture of Products | Harsh reaction conditions. | Lower the reaction temperature and extend the reaction time. Screen different solvent and base combinations. |

Conclusion

This compound serves as a valuable and versatile precursor in organic synthesis, particularly for pharmaceutically relevant benzimidazole scaffolds. Understanding the fundamental reaction mechanisms—namely, the reduction of the nitro group and the subsequent intramolecular cyclization—is key to optimizing reaction conditions and achieving high yields of the desired products. While direct kinetic studies on this specific molecule are sparse, a rational approach based on established principles and data from analogous compounds allows for the development of robust and efficient synthetic protocols. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PubMed Central. [Link]

-

2-Nitroaniline. Wikipedia. [Link]

- New benzimidazoles.

-

One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Me. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda. [Link]

-

Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]

- Process for the preparation of new benzimidazoles.

-

What are the precursors for the synthesis of 2 - Nitroaniline? - Blog. HOPEMAX. [Link]

-

Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. [Link]

-

2-Nitroaniline | C6H6N2O2. PubChem. [Link]

-

Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Process for preparing nitroaniline derivatives.

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PubMed. [Link]

Sources

- 1. This compound|CAS 51138-16-0 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pcbiochemres.com [pcbiochemres.com]

literature review on N-(2-aminoethyl)-2-nitroaniline derivatives

An In-depth Technical Guide to N-(2-aminoethyl)-2-nitroaniline Derivatives

Introduction

Overview of this compound

This compound is a bifunctional organic compound with the CAS number 51138-16-0.[1] Its structure is characterized by a 2-nitroaniline core N-substituted with an ethylenediamine moiety. This unique combination of a primary alkyl amine, a secondary aromatic amine, and a nitro group makes it a versatile intermediate in various fields of chemical synthesis.[1] The presence of the electron-donating amino groups and the strongly electron-withdrawing nitro group on the aromatic ring creates a distinct electronic environment, activating the ring for nucleophilic aromatic substitution while deactivating it for electrophilic substitution.[1]

Importance and Versatility of the Nitroaniline and Ethylenediamine Scaffolds

Nitroaniline derivatives are fundamental building blocks in the chemical industry. They serve as precursors for a wide range of products, including pharmaceuticals, dyes, pigments, and specialty polymers.[2][3] The reactivity of the amino and nitro groups allows for diverse chemical transformations. For instance, the reduction of the nitro group to an amine is a key step in the synthesis of o-phenylenediamines, which are precursors to benzimidazoles, a class of heterocycles found in many pharmaceuticals.[2][4]

Ethylenediamine and its derivatives are also of significant industrial and pharmaceutical importance. The N-CH₂-CH₂-N linkage is a common structural motif in many bioactive compounds, including antihistamines.[5] N-substituted ethylenediamine derivatives are crucial intermediates in medicinal chemistry, appearing in drugs for treating central nervous system disorders and as γ-secretase inhibitors.[6]

The combination of these two pharmacologically and synthetically important scaffolds in this compound results in a molecule with considerable potential for the development of novel compounds with diverse applications.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the reaction of 2-nitrochlorobenzene with an excess of ethylenediamine. The electron-withdrawing nitro group at the ortho position activates the chlorine atom for nucleophilic attack by one of the amino groups of ethylenediamine.

Sources

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Nitroaniline Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 2-nitroaniline (2NA), a molecule of significant interest due to its diverse applications, including in the synthesis of pharmaceuticals and nonlinear optical (NLO) materials.[1][2] We delve into the quantum chemical calculations that elucidate its molecular structure, vibrational spectra, electronic properties, and reactivity. This document serves as a self-validating system, wherein the convergence of theoretical predictions with experimental data underscores the robustness of the computational protocols described. By detailing the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the interpretation of complex datasets, this guide aims to empower researchers to conduct and interpret their own high-fidelity computational studies.

Introduction: The Significance of 2-Nitroaniline

2-Nitroaniline (C₆H₆N₂O₂) is an organic compound featuring an aniline scaffold substituted with a nitro group at the ortho position.[2] This specific arrangement of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on an aromatic ring gives rise to unique electronic and optical properties. A key structural feature is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group, which influences the molecule's planarity and overall stability.[3][4] These characteristics make 2-nitroaniline and its derivatives valuable precursors in the synthesis of pharmaceuticals, particularly benzimidazoles, and as components in materials with significant nonlinear optical (NLO) activity.[2][5]

The ability to accurately model the behavior of 2-nitroaniline at the molecular level is paramount for designing novel materials and drugs. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for investigating the structure-property relationships of such molecules.[6] This guide will systematically walk through the application of these theoretical methods to 2-nitroaniline.

Foundational Computational Approach: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of the size and complexity of 2-nitroaniline.[6] The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Causality of Method Selection: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules like 2-nitroaniline, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have consistently demonstrated high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for predicting the geometric, vibrational, and electronic properties of nitroaniline systems.[4][7]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For 2-nitroaniline, Pople-style basis sets are commonly employed.[6]

-

6-31G(d,p): This is a split-valence basis set that provides a good balance between accuracy and computational efficiency for initial geometry optimizations and frequency calculations. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in molecules with polar bonds, such as the N-O and N-H bonds in 2-nitroaniline.[6]

-

6-311++G(d,p): For more precise calculations of electronic properties and non-linear optical phenomena, a larger basis set like 6-311++G(d,p) is recommended.[7] The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the behavior of electrons far from the nucleus, a key aspect in phenomena like charge transfer and hyperpolarizability.

-

Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the fundamental steps for a DFT-based analysis of 2-nitroaniline.

Objective: To determine the equilibrium geometry and vibrational frequencies of 2-nitroaniline.

Methodology:

-

Input Structure Generation: Construct an initial 3D model of 2-nitroaniline using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Software: Utilize a quantum chemistry software package such as Gaussian.[4]

-

Calculation Setup:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Requests detailed output.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

-

-

-

Execution: Submit the calculation for execution.

-

Analysis of Results:

-

Optimized Geometry: Extract the final atomic coordinates, bond lengths, and bond angles. Compare these with experimental X-ray diffraction data to validate the computational model.[4]

-

Vibrational Frequencies: Analyze the calculated vibrational modes and their corresponding frequencies. These can be compared with experimental FT-IR and FT-Raman spectra.[4][8][9] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.

-

Diagram: DFT Calculation Workflow for 2-Nitroaniline

Caption: Workflow for DFT geometry optimization and frequency calculation.

Delving Deeper: Electronic Structure and Reactivity

Beyond the ground state geometry, computational methods can provide profound insights into the electronic behavior and reactivity of 2-nitroaniline.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity.

-

Expertise & Experience: The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[10] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[6][11] For 2-nitroaniline, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon central to its NLO properties.[5][10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.

-

Trustworthiness: This method translates the complex wave function into a localized Lewis-like structure, allowing for the quantification of intramolecular interactions. For 2-nitroaniline, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the amino and nitro groups. It also reveals hyperconjugative interactions, such as the delocalization of lone pair electrons from the amino nitrogen into the antibonding orbitals of the phenyl ring, which contribute to the stability of the molecule. The analysis of atomic charges (e.g., Mulliken charges) further elucidates the electron-donating and -withdrawing effects of the substituents.[4][8]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.

-

Authoritative Grounding: It provides a visual guide to the reactive sites of a molecule. Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and prone to nucleophilic attack. In 2-nitroaniline, the MEP map typically shows negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction.[12]

Simulating Spectra and Optical Properties

Computational methods are invaluable for predicting and interpreting various types of spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

As established in the geometry optimization protocol, DFT frequency calculations yield the harmonic vibrational frequencies. These can be directly compared to experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific functional groups (e.g., N-H stretching, NO₂ symmetric and asymmetric stretching).[4][8][13] The excellent agreement often observed between scaled theoretical frequencies and experimental data validates the accuracy of the computational model.[9]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Nitroaniline

| Vibrational Mode | Experimental FT-IR[4] | Calculated (B3LYP/6-31G**)[4] | Assignment |

| NH₂ Asymmetric Stretch | 3488 | 3543 | N-H stretching |

| NH₂ Symmetric Stretch | 3474 | 3442 | N-H stretching |

| NO₂ Asymmetric Stretch | 1505 | 1521 | N=O stretching |

| NO₂ Symmetric Stretch | 1295 | 1312 | N=O stretching |

| NH₂ Scissoring | 1629 | 1629 | N-H bending |

Note: Calculated values are often scaled to better match experimental results.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

-

Causality of Experimental Choice: For 2-nitroaniline, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) associated with the HOMO→LUMO transition.[14][15][16] This transition is typically characterized as a π→π* intramolecular charge transfer, which is responsible for the intense color of nitroaniline compounds.[17] The choice of solvent can significantly affect the λ_max, a phenomenon known as solvatochromism, which can also be modeled computationally using solvent models like the Polarizable Continuum Model (PCM).

Nonlinear Optical (NLO) Properties

Molecules like 2-nitroaniline, with a significant difference in dipole moment between their ground and excited states, often exhibit large second-order NLO responses.[5]

-

Expertise & Experience: The key parameter for second-order NLO activity is the first hyperpolarizability (β). This can be calculated computationally as a response to an applied electric field. A large β value is indicative of a strong NLO response, making the material a candidate for applications like second-harmonic generation (SHG).[18][19][20] DFT calculations have shown that the charge-transfer character of 2-nitroaniline is a primary contributor to its significant hyperpolarizability.[21]

Diagram: Integrated Computational Analysis Pathway

Caption: Interconnected analyses stemming from the optimized molecular geometry.

Conclusion and Future Directions

This guide has outlined a robust and validated computational framework for the in-depth study of 2-nitroaniline. By leveraging DFT and its extensions, researchers can gain a detailed understanding of its structural, vibrational, electronic, and optical properties. The convergence of theoretical predictions with experimental data provides a self-validating system, enhancing confidence in the computational results.

Future research can extend these methodologies to explore:

-

Derivatives of 2-nitroaniline: Systematically modifying the substituents on the aniline ring to tune the electronic and NLO properties for specific applications.[3][22]

-

Solvent Effects: More detailed studies on the influence of different solvent environments on the properties of 2-nitroaniline.[17]

-

Excited State Dynamics: Investigating the photophysical processes that occur after light absorption.

-

Crystal Packing Effects: Simulating the properties of 2-nitroaniline in the solid state to understand how intermolecular interactions influence its bulk properties.[23]

By following the principles and protocols outlined herein, scientists in drug development and materials science can accelerate their research and design efforts, leveraging the predictive power of computational chemistry to unlock the full potential of 2-nitroaniline and its derivatives.

References

- A Comparative Guide to the Computational Analysis of Nitroaniline Isomers' Electronic Properties - Benchchem.

- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its c

- A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers - Benchchem.

- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Public

- A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF - ResearchG

- FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b)

- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimeriz

- Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchG

- (PDF)

- Thermogram of 2-nitroaniline | Download Scientific Diagram - ResearchG

- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

- MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6- DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUT

- (PDF)

- UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...

- THE INVESTIGATION OF SECOND-ORDER NONLINEAR OPTICAL PROPERTIES OF P-NITROPHENYLAZOANILINE.

- UV–Visible spectra of 2-nitroaniline reduction in presence of a 0.1 mg...

- UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...

- Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives | The Journal of Physical Chemistry A - ACS Public

- Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure-Property Relationships and Thermal Robustness - PubMed.

- Study of the nonlinear optical properties of 4-nitroaniline type compounds by density functional theory calculations: Towards new NLO m

- Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method.

- 2-Nitroaniline - Wikipedia.

- Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv.

- Sci-Hub: On the Electron Density Topology and Electrostatic Properties of Nitroanilines.

Sources

- 1. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajeee.co.in [ajeee.co.in]

- 8. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure-Property Relationships and Thermal Robustness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. sci-hub.box [sci-hub.box]

- 23. sci-hub.box [sci-hub.box]

A Guide to the Vibrational Spectroscopy of N-(2-aminoethyl)-2-nitroaniline: A Methodological and Interpretive Framework

Abstract

N-(2-aminoethyl)-2-nitroaniline is a versatile bifunctional molecule with significant applications as a precursor in the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in pharmacologically active agents.[1] Its structure, containing a primary aliphatic amine, a secondary aromatic amine, a nitro group, and a substituted benzene ring, presents a rich landscape for structural analysis. This technical guide provides a comprehensive framework for the structural elucidation of this compound using the complementary techniques of Fourier-Transform Infrared (FTIR) and Raman spectroscopy. We delve into the theoretical underpinnings of vibrational spectroscopy, present detailed experimental protocols, and offer an in-depth, predictive interpretation of the expected spectra. This document is intended for researchers and drug development professionals seeking to characterize this molecule or structurally similar compounds.

Introduction: The Analytical Challenge and Spectroscopic Solution

The precise structural confirmation of synthetic intermediates is a cornerstone of modern drug development and materials science. This compound (CAS 51138-16-0) is a molecule of interest due to its unique combination of functional groups: an electron-donating aminoethyl chain and a powerful electron-withdrawing nitro group positioned ortho to a secondary amine on a benzene ring.[1] This arrangement facilitates a unique electronic environment and potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence its chemical reactivity and solid-state architecture.[2]

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure.[3] These techniques measure the distinct vibrational frequencies of a molecule's chemical bonds. FTIR spectroscopy measures the absorption of infrared light by molecules as they transition to a higher vibrational state, and is particularly sensitive to polar bonds (e.g., N-H, C=O, N=O). In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), providing information about vibrational modes that involve a change in polarizability; it excels at probing non-polar and symmetric bonds (e.g., C=C in aromatic rings).[3] By employing both methods, a more complete and confirmatory vibrational profile can be obtained.

This guide will walk through the logical workflow for analyzing this specific molecule, establishing a robust protocol from sample preparation to final spectral interpretation.

Caption: Molecular structure and key vibrational regions.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The following sections detail the recommended methodologies for both FTIR and Raman analysis.

Instrumentation Parameters

The choice of instrumentation parameters is critical for acquiring high-quality spectra. The following table summarizes a proven set of starting parameters.

| Parameter | FTIR (ATR) Spectrometer | Raman Spectrometer |

| Technique | Attenuated Total Reflectance (ATR) | Dispersive Raman |

| Spectral Range | 4000 - 400 cm⁻¹ | 3500 - 200 cm⁻¹ |

| Resolution | 4 cm⁻¹ | 4 cm⁻¹ |

| Scans/Accumulations | 32 scans | 10 accumulations, 10 seconds each |

| ATR Crystal | Diamond | N/A |

| Laser Wavelength | N/A | 785 nm (to minimize fluorescence) |

| Laser Power | N/A | 50-100 mW (adjust to avoid sample degradation) |

| Background Correction | Collect background spectrum of clean ATR crystal | Automated baseline correction algorithm |

Sample Preparation & Analysis Workflow

-

Sample Integrity: Ensure the this compound sample is of high purity and dry. The compound is a solid at room temperature. [4]2. FTIR-ATR Analysis:

-

Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related signals.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the parameters outlined in the table above.

-

Process the resulting spectrum by performing the background subtraction.

-

-

Raman Analysis:

-

Place a small amount of the solid sample onto a clean microscope slide or into a glass vial.

-

Position the sample under the Raman microscope objective or probe.

-

Focus the laser onto the sample. Causality Note: It is advisable to start with low laser power and shorter acquisition times to test for sample fluorescence or thermal degradation, which can be issues with colored compounds like nitroanilines. [5] * Acquire the spectrum using the recommended parameters.

-

Apply a baseline correction algorithm to the spectrum to remove any underlying fluorescence background.

-

Predictive Spectral Interpretation & Discussion

Based on extensive literature data for analogous functional groups, we can predict the key features of the FTIR and Raman spectra of this compound.

High-Frequency Region (>2800 cm⁻¹)

-

FTIR: This region will be dominated by N-H and C-H stretching vibrations. Expect a cluster of peaks between 3500 cm⁻¹ and 3300 cm⁻¹. Specifically, a doublet for the primary -NH₂ asymmetric and symmetric stretches, and a broader, single peak for the secondary -NH-, likely shifted to a lower frequency due to intramolecular H-bonding. [2][6]Aliphatic C-H stretches from the ethyl bridge will appear as sharp peaks between 2950-2850 cm⁻¹. [7]Fainter aromatic C-H stretches may be visible above 3000 cm⁻¹.

-

Raman: Aromatic and aliphatic C-H stretching vibrations are typically strong in Raman spectra. The N-H stretches will be present but are often weaker and broader compared to their FTIR counterparts.

Mid-Frequency Region (1700 - 900 cm⁻¹)

This "fingerprint" region contains a wealth of structural information.

-

FTIR: This region will be characterized by several strong absorptions.

-

The primary amine -NH₂ scissoring mode should appear near 1620 cm⁻¹. [8] * Aromatic C=C ring stretches will be visible between 1600-1450 cm⁻¹.

-

The most prominent features will be the intense asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches of the -NO₂ group. [9][10] * The secondary amine N-H bend is expected near 1500 cm⁻¹. [11] * Aliphatic -CH₂- bending will be found near 1465 cm⁻¹.

-

-

Raman: The spectrum will show strong signals for the aromatic ring C=C stretches and the symmetric -NO₂ stretch (~1340 cm⁻¹). [12][13]The symmetric nitro stretch is often one of the most intense bands in the Raman spectrum of nitroaromatic compounds, making it a key diagnostic peak. The asymmetric nitro stretch is typically much weaker in Raman.

Low-Frequency Region (<900 cm⁻¹)

-

FTIR & Raman: This area contains complex vibrations, including out-of-plane (o.o.p.) C-H bending of the aromatic ring, which is highly diagnostic of the substitution pattern. For an ortho-disubstituted ring with an additional substituent, characteristic strong bands are expected. Other vibrations like C-N stretches and skeletal deformations of the entire molecule will also be present.

Summary of Predicted Vibrational Bands

| Wavenumber (cm⁻¹) | Predicted FTIR Intensity | Predicted Raman Intensity | Vibrational Assignment & Reference |

| ~3450 | Medium | Weak | ν_as(NH₂) - Primary Amine Asymmetric Stretch [6][14] |

| ~3350 | Medium | Weak | ν_s(NH₂) - Primary Amine Symmetric Stretch [6][14] |

| ~3340 (broad) | Medium-Weak | Weak | ν(NH) - Secondary Amine Stretch (H-bonded) |

| ~3100-3000 | Weak | Medium-Strong | ν(C-H) - Aromatic |

| ~2950-2850 | Medium | Strong | ν(C-H) - Aliphatic CH₂ Stretches [7] |

| ~1620 | Strong | Weak | δ(NH₂) - Primary Amine Scissoring [8] |

| ~1600-1450 | Medium-Strong | Strong | ν(C=C) - Aromatic Ring Stretches |

| ~1520 | Very Strong | Weak | ν_as(NO₂) - Nitro Asymmetric Stretch [9][10] |

| ~1500 | Medium | Weak | δ(NH) - Secondary Amine Bending [11] |

| ~1465 | Medium | Medium | δ(CH₂) - Aliphatic Scissoring |

| ~1340 | Very Strong | Very Strong | ν_s(NO₂) - Nitro Symmetric Stretch [12][9][10] |

| ~1300-1200 | Medium | Medium | ν(C-N) - Aryl-N and Alkyl-N Stretches [11] |

| ~900-700 | Strong | Medium | γ(C-H) - Aromatic Out-of-Plane Bending |

Conclusion

The structural elucidation of this compound can be confidently achieved through the synergistic application of FTIR and Raman spectroscopy. The FTIR spectrum is expected to be dominated by intense absorptions from the polar N-H and NO₂ groups, providing clear evidence of their presence. The Raman spectrum will offer complementary and confirmatory data, highlighting the aromatic backbone and the symmetric vibrations of the nitro and aliphatic groups. By carefully preparing the sample and correlating the observed spectral bands with established group frequencies from authoritative sources, researchers can unambiguously confirm the molecular structure of this important synthetic intermediate. This methodological guide provides the necessary framework to perform and interpret these experiments with high scientific rigor.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Joe. (n.d.). Amine infrared spectra. Chemistry. [Link]

-

Passingham, C., et al. (1991). The Raman spectra of some aromatic nitro compounds. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Kumar, K., & Carey, P. R. (1975). Resonance Raman spectra and structure of some complex nitroaromatic molecules. The Journal of Chemical Physics. [Link]

-

Chemical Education Digital Library. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]